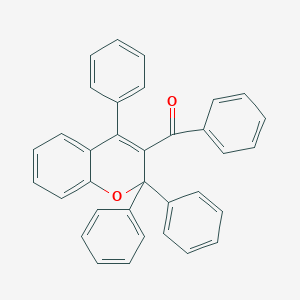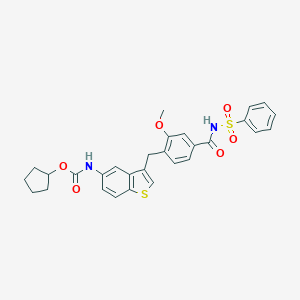
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide, also known as CT-322, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been found to be effective in inhibiting the growth of cancer cells and preventing the spread of cancer to other parts of the body.
Mécanisme D'action
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide works by inhibiting the activity of a protein called vascular endothelial growth factor (VEGF). VEGF is a protein that is involved in the formation of new blood vessels. By inhibiting the activity of VEGF, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide prevents the formation of new blood vessels in tumors, which starves the cancer cells of the nutrients and oxygen they need to grow and spread.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide have been extensively studied. N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been found to be well-tolerated in laboratory animals, with no significant toxicity observed at therapeutic doses. In addition, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been shown to have a long half-life, which means that it remains active in the body for an extended period of time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is that it has been extensively studied in laboratory experiments and has been found to be effective in inhibiting the growth of a variety of cancer cell lines. However, one of the limitations of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for the research and development of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide. One potential direction is to test the efficacy and safety of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in clinical trials in humans. Another potential direction is to investigate the use of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the long-term effects of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide on the body and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the reaction of 3-methoxybenzoyl chloride with 5-((cyclopentyloxy)carbonyl)amino-2-bromobenzo[b]thiophene in the presence of a base to form the intermediate compound. The intermediate is then reacted with N-(4-(chloromethyl)benzoyl)benzenesulfonamide to form the final product, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been extensively studied for its potential as a cancer treatment. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has also been shown to prevent the formation of new blood vessels in tumors, which is essential for the growth and spread of cancer cells.
Propriétés
Numéro CAS |
107786-74-3 |
|---|---|
Nom du produit |
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Formule moléculaire |
C29H28N2O6S2 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
cyclopentyl N-[3-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]-1-benzothiophen-5-yl]carbamate |
InChI |
InChI=1S/C29H28N2O6S2/c1-36-26-16-20(28(32)31-39(34,35)24-9-3-2-4-10-24)12-11-19(26)15-21-18-38-27-14-13-22(17-25(21)27)30-29(33)37-23-7-5-6-8-23/h2-4,9-14,16-18,23H,5-8,15H2,1H3,(H,30,33)(H,31,32) |
Clé InChI |
MGMIPHDTLAASLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
Autres numéros CAS |
107786-74-3 |
Synonymes |
5-CPCAB N-(4-((5-(((cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



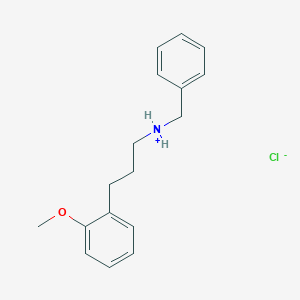
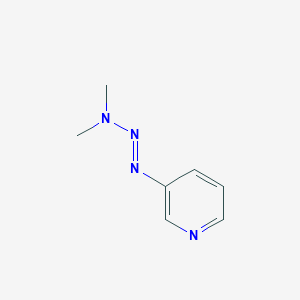
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
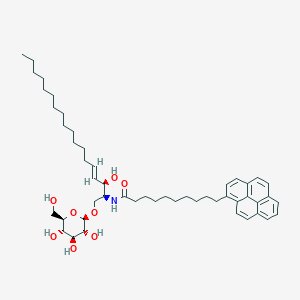
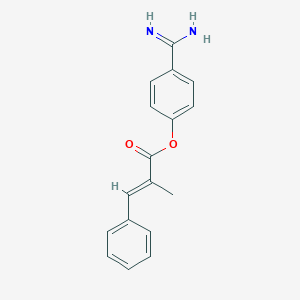

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)



